8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enantioselective Synthesis of Amino Acids
The study presented in the first paper focuses on the enantioselective synthesis of amino acids derived from pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione. The process involves the treatment of the dione with sodium cyanide and ammonium carbonate to produce an optically active hydantoin. Further hydrolysis with barium hydroxide yields (-)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid, which possesses a specific stereochemical configuration. This method also allowed for the synthesis of other amino acids with different configurations, demonstrating the versatility of the approach .
N-Substituted 8-Aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecanes as σ Receptor Ligands
The second paper explores the synthesis of various N-substituted 8-aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecanes and their potential as σ receptor ligands with neuroprotective effects. The study includes the creation of several compound libraries and their screening against central nervous system targets to develop structure-affinity relationships. The findings indicate that these compounds are potent σ receptor ligands with varying degrees of subtype selectivity. Some of these compounds were also tested for their ability to inhibit nitric oxide release in vitro, showing efficacy comparable or superior to established neuroprotective σ ligands .
Structure Elucidation of 11-Amino-8-Hydroxypentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-Lactam
The third paper addresses the challenge of distinguishing between two possible lactam products formed during the reaction of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione with Strecker reagents. The study utilizes selective acetylation and comprehensive 1H and 13C NMR spectral assignment to elucidate the structure of 11-amino-8-hydroxypentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-lactam. The research demonstrates the use of NMR techniques in the structure elucidation of complex organic compounds, providing detailed assignments of the NMR resonances for the acetylated derivatives .
Scientific Research Applications
Neuroprotective Effects
8-Aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives have been explored for their potential neuroprotective effects. These compounds, including N-substituted derivatives, have shown promising results as σ receptor ligands. Some of these derivatives demonstrated efficacy in inhibiting nitric oxide release in vitro, which is indicative of neuroprotective potential (Banister et al., 2013).
Synthesis of Amino Acids
The compound has been utilized in the enantioselective synthesis of amino acids. Treatment of related compounds with sodium cyanide and ammonium carbonate produced optically active hydantoins, which were then hydrolyzed to yield specific amino acids (Martins et al., 2001).
Blood-Brain Barrier Permeability
Studies have also focused on the ability of related N-substituted 8-aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecanes to cross the blood-brain barrier (BBB). The synthesis and characterization of these compounds, coupled with biological assessment, have contributed to the development of models for predicting BBB permeability, facilitating the focus on neuroprotective activity (Zah et al., 2003).
Parkinson's Disease Therapy
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives have been evaluated as potential therapeutic agents in Parkinson's disease. Compounds such as NGP1-01 showed positive effects in neuroprotection studies and influenced dopamine release and uptake inhibition in murine striatal synaptosomes (Geldenhuys et al., 2004).
Neuroprotective Activity Screening
A series of pentacyclo-undecylamines were synthesized and screened for neuroprotective activity in a parkinsonian mouse model. Some compounds showed increased levels of dopamine metabolites and attenuated MPTP-induced striatal dopamine depletion, suggesting their potential as neuroprotective agents (Geldenhuys et al., 2003).
Dopamine Transporter Ligands
Trishomocubane derivatives, including N-arylalkyl-8-aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecanes, were found to interact with the dopamine transporter (DAT), identifying them as high-affinity DAT ligands. This indicates their potential in CNS activity (Banister et al., 2011).
NMDA Receptor Antagonists
Pentacycloundecylamines were assessed for their structure-activity relationship at the N-methyl-d-aspartate receptor (NMDAR). These compounds displayed antagonistic activity, suggesting their use in treating neurodegenerative diseases like Parkinson's and Alzheimer's (Geldenhuys et al., 2007).
Future Directions
One compound in the series, 8-phenylethylamino-8,11-oxapentacyclo [5.4.0.0 (2,6).0 (3,10).0 (5,9)]undecane, attenuated MPTP-induced striatal dopamine depletion when compared to animals treated with MPTP only . This suggests potential future directions for research into the neuroprotective effects of these compounds.
properties
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11;/h3-11H,1-2,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNPJGWZAJMEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929349 |
Source
|
Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60929349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride | |
CAS RN |
136375-78-5 |
Source
|
Record name | 1,2,4-Ethanylylidene-1H-cyclobuta(cd)pentalen-3-amine, octahydro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136375785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60929349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.